1-cyclopropyl-3-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one
Description
The compound 1-cyclopropyl-3-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one is a heterocyclic molecule featuring a pyrazin-2(1H)-one core. Its structure includes:
- A cyclopropyl group at the 1-position of the pyrazinone ring.
- A piperidin-1-yl substituent at the 3-position, modified by a methyleneoxy linker connected to a 6-cyclopropylpyrimidin-4-yl moiety.
The cyclopropyl groups may enhance metabolic stability, while the pyrimidine-piperidine linkage could influence binding affinity .
Properties
IUPAC Name |
1-cyclopropyl-3-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c26-20-19(21-7-10-25(20)16-3-4-16)24-8-5-14(6-9-24)12-27-18-11-17(15-1-2-15)22-13-23-18/h7,10-11,13-16H,1-6,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCCKSYRWWOXCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=CN(C4=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopropyl-3-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Molecular Formula : C₁₈H₂₄N₆O
- Molecular Weight : 340.4 g/mol
- Structural Features : The compound contains a cyclopropyl group, a piperidine moiety, and a pyrazinone core, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular processes:
- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, particularly targeting pathways involved in cancer cell proliferation.
- Synthetic Lethality : It may exploit synthetic lethality in cancer cells with specific genetic backgrounds, enhancing the efficacy of existing chemotherapeutics.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of this compound against pancreatic cancer cells, it was found that the compound significantly reduced cell viability when used in combination with gemcitabine. The mechanism was linked to the inhibition of CHK1 signaling pathways, leading to enhanced apoptosis in resistant cell lines .
Case Study 2: Synthetic Lethality
Research indicated that the compound effectively induces synthetic lethality in BRCA-deficient cancer models. By targeting ATR/CHK1 pathways, it sensitizes these cells to DNA-damaging agents, providing a promising strategy for treating specific cancer types .
Scientific Research Applications
Anticancer Activity
The compound is primarily investigated for its potential as an anticancer agent. It acts as an inhibitor of ataxia telangiectasia and Rad3-related (ATR) kinase, which plays a crucial role in DNA damage response pathways. Inhibition of ATR can sensitize cancer cells to chemotherapy and radiation therapy.
A study demonstrated that a related series of compounds showed potent ATR inhibition, with one compound exhibiting an IC50 value of 5 nM against ATR activity in vitro. This suggests that similar compounds may also exhibit significant anticancer properties through ATR inhibition .
Neuroprotective Effects
Research indicates that compounds with structural similarities may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer’s disease. The inhibition of specific pathways involved in neuronal death can be targeted by such compounds, offering therapeutic avenues for conditions characterized by neurodegeneration .
Case Study 1: ATR Inhibition and Cancer Treatment
In a study focusing on sulfonylmorpholinopyrimidines, compounds similar to 1-cyclopropyl-3-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one were synthesized and evaluated for their ability to inhibit ATR. The findings indicated that these compounds could effectively inhibit tumor growth in various cancer cell lines, including colorectal adenocarcinoma .
Case Study 2: Neuroprotective Properties
Another investigation into the neuroprotective properties of pyrimidine-based compounds revealed that they could mitigate oxidative stress-induced neuronal damage. This study suggested that the compound may play a role in protecting neurons from apoptosis through modulation of signaling pathways related to cell survival .
Comparison with Similar Compounds
Structural Analogues in the 4H-Pyrazino/Pyrido-Pyrimidin-4-one Class
Evidence from patent literature (EP Bulletin 2023/39) highlights derivatives of 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one as key structural analogs. These compounds share a fused bicyclic core but differ in substituent patterns:
| Compound Type (Example) | Core Structure | Key Substituents | Notable Features |
|---|---|---|---|
| Target Compound | Pyrazin-2(1H)-one | 4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl, 1-cyclopropyl | Dual cyclopropyl groups, pyrimidine-piperidine linker |
| 7-(1-Methylpiperidin-4-yl) Derivatives | 4H-pyrazino[1,2-a]pyrimidin-4-one | 1-Methylpiperidin-4-yl, 2-(2-methyl-2H-indazol-5-yl) | Increased hydrophobicity from indazole and methyl groups |
| 7-(4-(2-Hydroxyethyl)piperazin-1-yl) | 4H-pyrido[1,2-a]pyrimidin-4-one | 4-(2-Hydroxyethyl)piperazin-1-yl, 2-(3,4-dimethoxyphenyl) | Enhanced solubility via hydroxyethyl group |
Key Observations :
- The target compound’s piperidine-pyrimidine linker distinguishes it from analogs with direct piperidine/piperazine attachments. This may improve steric complementarity in binding pockets.
Pyrazinone Derivatives with Heterocyclic Modifications
BLD Pharm Ltd. (2023) and other sources describe bioactive pyrazinone derivatives with divergent substituents:
Example 1: A846093 ()
- Structure: 7-(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)-1-(trans-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one.
- Key Features :
- trans-4-Methoxycyclohexyl group enhances lipophilicity (logP ~2.5).
- Dihydropyrazine ring introduces conformational constraints.
Example 2: 6-[3-(Benzyloxy)phenyl]-4-(1H-indazol-5-yl)pyrimidin-2(1H)-one ()
- Structure : Combines indazole and benzyloxy-phenyl groups.
- Key Features: Indazole moiety may confer kinase inhibition activity.
Comparison with Target Compound :
- The target compound lacks aromatic stacking groups (e.g., benzyloxy) but compensates with pyrimidine-piperidine interactions .
- Its cyclopropyl groups may reduce cytotoxicity compared to indazole-containing analogs .
Physicochemical and Pharmacokinetic Profiles
While explicit data for the target compound are unavailable, inferences can be drawn from structural trends:
Implications :
- The target compound’s higher molecular weight and rotatable bonds may limit blood-brain barrier penetration but improve peripheral target engagement.
- Moderate logP balances solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
